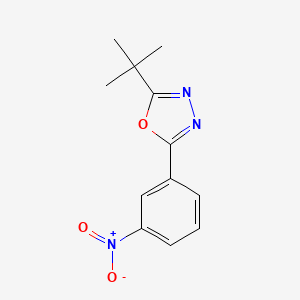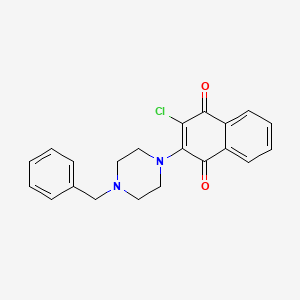
2-(4-Benzylpiperazino)-3-chloronaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthoquinone derivatives is a topic of interest due to their potential applications. For instance, the first paper describes the synthesis of 4-chloro-1-hydroxyphenazines using a synthetic equivalent of 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, which indicates the possibility of synthesizing complex naphthoquinone derivatives through strategic use of synthetic equivalents . Although this does not directly describe the synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, it suggests a methodology that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives can be complex, as indicated by the second paper, which discusses the crystal engineering of chloranilic acid derivatives with various partners . The paper highlights the versatility of naphthoquinone derivatives in forming different oxidation states and hydrogen bonding modes. This suggests that 2-(4-Benzylpiperazino)-3-chloronaphthoquinone could also exhibit interesting structural characteristics, potentially including various bonding interactions with other molecules.
Chemical Reactions Analysis
The third paper provides an experimental study and investigation of the complex formation between a thiadiazole derivative and a benzoquinone . The study includes density functional theory (DFT) analyses, which could be relevant for understanding the chemical reactions involving 2-(4-Benzylpiperazino)-3-chloronaphthoquinone. The paper's focus on π-π stacking interactions and other non-covalent interactions could be particularly relevant for predicting the reactivity of naphthoquinone derivatives.
Physical and Chemical Properties Analysis
The fourth paper discusses the synthesis and characterization of metal complexes with acenaphthoquinone derivatives . The study includes electrochemical and antibacterial studies, which provide insights into the physical and chemical properties of naphthoquinone complexes. This information could be extrapolated to understand the properties of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, especially if it forms similar complexes with metals or exhibits biological activity.
Relevant Case Studies
While the provided papers do not include case studies directly related to 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, they do offer case studies of related compounds. For example, the antibacterial activity of acenaphthoquinone complexes is discussed in the fourth paper, which could be relevant if 2-(4-Benzylpiperazino)-3-chloronaphthoquinone is investigated for similar biological applications .
Safety And Hazards
Direcciones Futuras
Research into piperazine compounds is ongoing, with recent studies focusing on their potential use in the treatment of various diseases. For example, a study found that a certain piperazine compound had a strong inhibitory effect on osteoclastogenesis, suggesting potential for the treatment of osteolytic disorders .
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYAJQFJXLQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazino)-3-chloronaphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
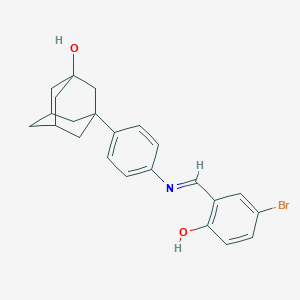
![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)
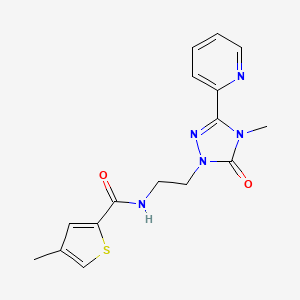
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
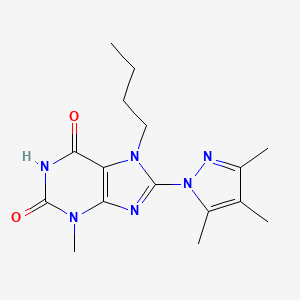
![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)
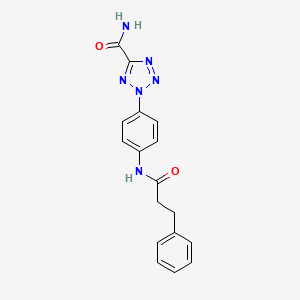
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
